7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide
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Overview
Description
7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a complex organic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved using methanol and a suitable catalyst.
Morpholinoethoxy Substitution: The morpholinoethoxy group is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving receptor binding and signal transduction pathways.
Industry: The compound’s derivatives are explored for their use in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors in the body. It acts as an antagonist to the 5-hydroxytryptamine 2A (5-HT2A) receptor, inhibiting the receptor’s activity and thereby modulating various physiological processes. The binding of the compound to the receptor prevents the natural ligand, serotonin, from activating the receptor, leading to a decrease in downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide: Another 5-HT2A receptor antagonist with a similar structure but different pharmacokinetic properties.
Ketanserin: A well-known 5-HT2A receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.
Uniqueness
7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern, which confers high selectivity and affinity for the 5-HT2A receptor. This selectivity makes it a valuable tool in pharmacological research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
7-methoxy-1-methyl-N-[3-(2-morpholin-4-ylethoxy)phenyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27N3O5/c1-26-16-21(23(28)20-7-6-18(30-2)15-22(20)26)24(29)25-17-4-3-5-19(14-17)32-13-10-27-8-11-31-12-9-27/h3-7,14-16H,8-13H2,1-2H3,(H,25,29) |
InChI Key |
PTCOENDDNFMAQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
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